[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
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Overview
Description
[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate is a complex organic compound characterized by multiple hydroxyl and sulfonate groups
Mechanism of Action
Mode of Action:
Lambda-carrageenan exhibits several modes of action:
Anti-Inflammatory Activity: Lambda-carrageenan has anti-inflammatory effects, which may involve inhibiting pro-inflammatory cytokines and modulating immune responses. Its interaction with immune cells, such as macrophages, contributes to this activity .
Antioxidant Properties: The structural composition of lambda-carrageenan influences its antioxidant capacity. Alterations in the sulfation pattern impact its free-radical scavenging mechanism. This property makes it valuable for combating oxidative stress .
Action Environment:
Environmental factors, such as temperature, pH, and ionic strength, influence lambda-carrageenan’s stability, efficacy, and functionality. For instance, it forms gels more readily in the presence of cations like potassium and calcium .
Biochemical Analysis
Lambda-Carrageenan (High-viscosity), also known by its CAS number MFCD00151513, is a type of carrageenan, which is a family of linear sulfated polysaccharides extracted from red edible seaweeds . It is a high-viscosity variant of lambda-Carrageenan, which is known for its unique biochemical properties .
Biochemical Properties
Lambda-Carrageenan (High-viscosity) is an anionic linear polymer composed of 1,3α-1,4β-galactans having one (κ-), two (ι-) or three (λ-) sulfates per disaccharide unit . It is soluble in water and forms a viscous solution
Cellular Effects
Carrageenans are known to have various effects on cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that carrageenans can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that carrageenans can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lambda-Carrageenan (High-viscosity) can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate involves multiple steps, typically starting with the preparation of the oxan-2-yl core. The hydroxyl and sulfonate groups are introduced through a series of protection and deprotection steps, along with selective functional group transformations. Common reagents used in these reactions include sulfonating agents, protecting groups like acetals, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process would include steps like crystallization, filtration, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonate groups can be reduced to sulfides.
Substitution: The sulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the sulfonate groups could yield various substituted derivatives.
Scientific Research Applications
[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate can be compared with other similar compounds, such as:
- [(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[[(2R,3S,4S,5S,6R)-3-[[(2S,3R,4R,5S,6R)-3-acetamido-5-[[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate .
This compound is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct chemical and biological properties. Similar compounds may share some structural features but differ in their functional groups and overall activity.
Properties
IUPAC Name |
[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O19S3/c1-5-8(16)6(3-15)29-14(10(5)32-35(21,22)23)31-11-7(4-28-34(18,19)20)30-13(27-2)12(9(11)17)33-36(24,25)26/h5-17H,3-4H2,1-2H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3/t5-,6?,7?,8?,9-,10?,11?,12?,13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIXMXCEPTFMC-DAFWLPGBSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC(C1OS(=O)(=O)[O-])OC2C(OC(C(C2O)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C([C@@H](OC(C1O)CO)OC2[C@@H](C([C@H](OC2COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O19S3-3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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